molecular formula C15H21N3O3 B6991888 N-cyclopropyl-N-(1-cyclopropylethyl)-2-(5-methoxy-6-oxopyrimidin-1-yl)acetamide

N-cyclopropyl-N-(1-cyclopropylethyl)-2-(5-methoxy-6-oxopyrimidin-1-yl)acetamide

Cat. No.: B6991888
M. Wt: 291.35 g/mol
InChI Key: JLWTXKJYEAXFMC-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(1-cyclopropylethyl)-2-(5-methoxy-6-oxopyrimidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of cyclopropyl groups and a pyrimidinyl moiety, which may impart unique chemical and biological properties.

Properties

IUPAC Name

N-cyclopropyl-N-(1-cyclopropylethyl)-2-(5-methoxy-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-10(11-3-4-11)18(12-5-6-12)14(19)8-17-9-16-7-13(21-2)15(17)20/h7,9-12H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWTXKJYEAXFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N(C2CC2)C(=O)CN3C=NC=C(C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(1-cyclopropylethyl)-2-(5-methoxy-6-oxopyrimidin-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidinyl moiety: This could involve the reaction of appropriate starting materials under conditions that promote the formation of the pyrimidine ring.

    Introduction of the acetamide group: This step might involve the reaction of the pyrimidinyl intermediate with an acylating agent to introduce the acetamide functionality.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(1-cyclopropylethyl)-2-(5-methoxy-6-oxopyrimidin-1-yl)acetamide may undergo various types of chemical reactions, including:

    Oxidation: The compound could be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions might be used to modify the functional groups within the molecule.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites within the molecule.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-cyclopropyl-N-(1-cyclopropylethyl)-2-(5-methoxy-6-oxopyrimidin-1-yl)acetamide could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(1-cyclopropylethyl)-2-(5-methoxy-6-oxopyrimidin-1-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other acetamides with cyclopropyl and pyrimidinyl groups. Examples could be:

  • N-cyclopropyl-N-(1-cyclopropylethyl)-2-(5-hydroxy-6-oxopyrimidin-1-yl)acetamide
  • N-cyclopropyl-N-(1-cyclopropylethyl)-2-(5-methyl-6-oxopyrimidin-1-yl)acetamide

Uniqueness

The uniqueness of N-cyclopropyl-N-(1-cyclopropylethyl)-2-(5-methoxy-6-oxopyrimidin-1-yl)acetamide might lie in its specific substitution pattern, which could impart distinct chemical and biological properties compared to similar compounds.

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